molecular formula C10H12N6O5 B3055317 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine) CAS No. 63910-63-4

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)

Cat. No. B3055317
CAS RN: 63910-63-4
M. Wt: 296.24 g/mol
InChI Key: QHAJBUQUHVXKFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 1,3,5-triazine , it can be prepared via alkylation or amidation reactions. For instance, one synthetic route involves reacting 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain the desired product . The overall yield and purity are critical factors in its synthesis.


Physical And Chemical Properties Analysis

  • Flammability : Triazine derivatives like this compound exhibit intrinsic flame-retardant properties . They require less flame retardant additive compared to paraffin-based materials .

Scientific Research Applications

Synthesis of Oxazolines

2-Acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, are used to afford corresponding 2-oxazolines under mild conditions, showcasing its utility in organic synthesis (Bandgar & Pandit, 2003).

Organometallic Alkylation

The compound is involved in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents, leading to the formation of 2-alkyl-4,6-dimethoxy-1,3,5-triazines. This demonstrates its versatility in forming new C–C bonds on the heteroaromatic ring (Samaritani et al., 2005).

Photochemical Reactions

In photochemical studies, 2-azido-4,6-dimethoxy-1,3,5-triazine undergoes various reactions with hydrocarbons and ketones, producing different derivatives depending on the reaction conditions. This highlights its potential in photochemical applications (Kayama et al., 1975).

Oxidizing Reagent Development

A novel triazine-based oxidizing reagent, Triazox, has been developed using derivatives of 1,3,5-triazine. Triazox showcases practical utility in the epoxidation of alkenes, indicating the compound's role in developing new, efficient oxidizing agents (Yamada et al., 2018).

Conversion of Carboxy Groups

4,6-Dimethoxy-1,3,5-triazines have been synthesized from activated forms of carboxylic acids, showing their use in converting carboxy groups into triazine groups. This method has applications in preparing potential antifungal products (Oudir et al., 2006).

Mechanism of Action

The exact mechanism of action for 2,2’-Oxybis(4,6-dimethoxy-1,3,5-triazine) depends on its application. In some cases, it acts as a phase change material with inherently low flammability. Its thermal properties, such as melting point and enthalpy change, make it suitable for specific applications . Further studies are needed to elucidate its precise mechanisms in other contexts.

properties

IUPAC Name

2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-4,6-dimethoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O5/c1-17-5-11-6(18-2)14-9(13-5)21-10-15-7(19-3)12-8(16-10)20-4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJBUQUHVXKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492699
Record name 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)

CAS RN

63910-63-4
Record name 2,2'-Oxybis(4,6-dimethoxy-1,3,5-triazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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